potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate
Description
potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate is a chemical compound with the molecular formula C7H4BrN3O2K. It is a potassium salt of 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylic acid.
Properties
IUPAC Name |
potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.K/c8-4-3-10-11-2-1-9-5(6(4)11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRURKZIMIYJXTF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=N1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrKN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyrazine-4-carboxylic acid followed by neutralization with potassium hydroxide. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by the addition of potassium hydroxide in an aqueous medium to form the potassium salt .
Industrial Production Methods
Industrial production methods for potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases such as potassium carbonate are typical.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrazine derivatives, oxidized or reduced forms of the compound, and coupled products with various aryl or alkyl groups .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
- Anticancer Activity : Research indicates that derivatives of potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate exhibit significant antiproliferative effects on various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 12 µM against A549 lung cancer cells, suggesting potential as a lead compound for anticancer drug development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 (Lung Cancer) | 12 |
| Derivative B | BEL-7402 (Liver Cancer) | 10.7 |
| Derivative C | MCF-7 (Breast Cancer) | 18 |
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including drug-resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | < 2.0 |
| Escherichia coli | < 4.0 |
| Mycobacterium tuberculosis | < 0.381 |
Medicine
- Drug Development : this compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents targeting specific diseases.
Enzymatic Inhibition
- The compound has been identified as an inhibitor of key enzymes involved in disease pathways:
- Phosphodiesterase Inhibition : Enhances nitric oxide signaling pathways beneficial in cardiovascular diseases.
- Kinase Inhibition : Certain derivatives have shown inhibitory effects on kinases involved in tumor progression.
Case Study 1: Anticancer Activity
A study evaluated various derivatives of this compound for their anticancer properties. One derivative exhibited an IC50 value of 12 µM against A549 cells and demonstrated a synergistic effect when combined with doxorubicin, highlighting the potential for developing combination therapies.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The results indicated a MIC of less than 0.381 µg/mL, suggesting its potential utility in treating drug-resistant infections.
Mechanism of Action
The mechanism of action of potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site or allosteric sites, thereby blocking the phosphorylation of substrates and subsequent signal transduction pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-bromopyrazolo[1,5-a]pyrazine-4-carboxylic acid: The parent acid form of the compound.
Potassium;3-chloropyrazolo[1,5-a]pyrazine-4-carboxylate: A similar compound with a chlorine atom instead of bromine.
Potassium;3-iodopyrazolo[1,5-a]pyrazine-4-carboxylate: A similar compound with an iodine atom instead of bromine.
Uniqueness
potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate is unique due to its specific bromine substitution, which can impart distinct reactivity and biological activity compared to its chlorine or iodine analogs. The bromine atom can participate in unique interactions and reactions, making this compound valuable for specific applications in medicinal chemistry and material science .
Biological Activity
Potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including key findings from recent research, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its potent biological properties. The synthesis of this compound typically involves the bromination of pyrazolo[1,5-a]pyrazine derivatives followed by carboxylation reactions. For example, a study demonstrated the synthesis of similar compounds using phosphorus tribromide for bromination and subsequent functionalization to yield various derivatives with enhanced biological profiles .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Kinase Inhibition:
- Compounds derived from the pyrazolo[1,5-a]pyrazine scaffold have been identified as inhibitors of various kinases. For instance, modifications in the structure have led to potent inhibitors against kinases such as GSK-3β and CDK-2, which are critical in cancer signaling pathways .
2. Anticancer Properties:
- Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
3. Neuropharmacological Effects:
- Some derivatives exhibit activity as dopamine receptor agonists and antagonists. This property suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .
Case Studies
Several case studies illustrate the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the kinase inhibitory activity against GSK-3β and CDK-2. | Showed that modifications led to enhanced selectivity and potency against targeted kinases. |
| Study 2 | Evaluated anticancer activity in various cell lines (HeLa and L929). | Demonstrated significant cytotoxic effects with low toxicity to normal cells. |
| Study 3 | Assessed neuropharmacological effects on dopamine receptors. | Indicated potential for treatment of neurodegenerative diseases through receptor modulation. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Kinase Inhibition: The compound binds to the ATP-binding site of kinases, disrupting their phosphorylation activity which is essential for cell signaling and proliferation.
- Receptor Modulation: By interacting with dopamine receptors, it alters neurotransmitter levels, potentially correcting imbalances seen in various psychiatric disorders.
Q & A
Q. What are the standard synthetic routes for potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate?
The compound is typically synthesized via bromination of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate using N-bromosuccinimide (NBS) in anhydrous acetonitrile (MeCN) at room temperature. After 3 hours, the solvent is evaporated, and the product is isolated by filtration and washing with water and methyl tert-butyl ether. The potassium salt is formed via subsequent hydrolysis and neutralization steps, though exact conditions for potassium salt formation require optimization based on solubility and counterion exchange protocols .
Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?
Key characterization methods include:
- 1H/13C NMR : Peaks for the pyrazolo[1,5-a]pyrazine core (δ ~8.3–8.4 ppm for aromatic protons) and the carboxylate group (δ ~160–165 ppm for carbonyl carbon).
- IR Spectroscopy : Stretching vibrations at ~1680–1725 cm⁻¹ (C=O) and ~3346 cm⁻¹ (NH, if present).
- Mass Spectrometry : Molecular ion peak at m/z 280.13 [M+H]+ for the potassium salt (C₇H₃BrKN₃O₂) .
- Elemental Analysis : Expected C, H, N percentages (e.g., C: ~30.0%, N: ~15.0%) .
Q. How should this compound be stored to ensure stability, and under what conditions does it degrade?
The potassium salt is hygroscopic and should be stored under inert gas (e.g., argon) at –20°C. Degradation occurs under strong acidic conditions (e.g., 20% HBr at 60°C), which cleave the aminal group at position 7 to form aldehydes (e.g., methyl 3-bromo-7-formylpyrazolo[1,5-a]pyrazine-4-carboxylate) .
Advanced Research Questions
Q. How does the bromine substituent at position 3 influence reactivity in cross-coupling reactions?
The bromine atom at position 3 serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, in the presence of boron trifluoride, it can couple with vinyl boronic acids to introduce substituents at position 3. The electron-withdrawing carboxylate group at position 4 enhances electrophilicity, facilitating oxidative addition with Pd(0) catalysts .
Q. What strategies optimize the synthesis of 7-substituted derivatives?
Aminals (e.g., compound 3f ) are synthesized by reacting the brominated precursor with silylformamidine at 60°C for 15–30 minutes. The reaction proceeds via nucleophilic substitution at position 7, where the bromine is replaced by a dimethylamino-methyl(trimethylsilyl)amino group. Yields >85% are achieved by using excess silylformamidine and recrystallizing the product from pentane .
Q. What mechanistic insights explain the regioselectivity of bromination at position 3?
Bromination with NBS occurs preferentially at position 3 due to the electron-rich nature of the pyrazolo[1,5-a]pyrazine ring. The carboxylate group at position 4 directs electrophilic attack to position 3 via resonance stabilization of the intermediate carbocation. Computational studies (DFT) support this regioselectivity .
Q. How can this compound serve as a precursor for antitumor agents?
Pyrazolo[1,5-a]pyrazine derivatives exhibit antitumor activity by inhibiting kinase enzymes. For example, introducing difluoromethyl or nitro groups at position 3 enhances cytotoxicity against liver carcinoma (HEPG2-1, IC₅₀ = 2.70–4.90 µM). Biological evaluation requires functionalization at position 7 with formyl or aminal groups to improve cellular uptake .
Q. How should researchers address contradictions in reported yields for derivatives like methyl 3-bromo-7-formylpyrazolo[1,5-a]pyrazine-4-carboxylate (4f)?
The yield for 4f (52%) is lower than other aldehydes (e.g., 4c : 83%) due to competing side reactions during HBr-mediated hydrolysis. To mitigate this:
Q. What catalytic systems enable C–H functionalization of this scaffold?
Iodine (I₂) catalyzes direct C(sp²)–H sulfenylation at position 5 using sulfonyl hydrazides. For example, reacting with p-toluenesulfonyl hydrazide under I₂ catalysis (5 mol%) in DMSO at 80°C introduces sulfonyl groups, enabling access to disubstituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
